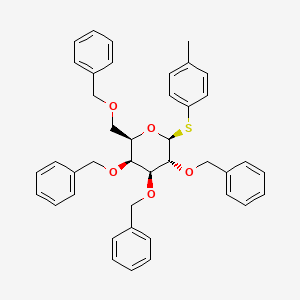

4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside

Overview

Description

“4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside” is a compound that exhibits distinctive characteristics, making it a well-suited candidate for investigating intricate molecular interactions and the associated cellular mechanisms .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 646.834. It has a density of 1.2±0.1 g/cm3. Its boiling point is 745.6±60.0 °C at 760 mmHg .Scientific Research Applications

Photochemical Reactions and Molecular Structure

A study by Mori and Maeda (1991) explored the photochemical reactions of 2,4,4,6-tetraaryl-4H-pyrans and -4H-thiopyrans, indicating color changes in solid state and solution upon irradiation. This research sheds light on the structural transformations and potential applications of compounds like 4-Methylphenyl 2,3,4,6-tetra-O-benzyl-b-D-thiogalactopyranoside in photochemical studies, with implications for developing photosensitive materials or understanding molecular dynamics under light exposure (Mori & Maeda, 1991).

Synthesis of Oligosaccharides

Research by Jain and Matta (1992) on the synthesis of oligosaccharides containing the X-antigenic trisaccharide demonstrates the role of complex glycosyl donors in the construction of biologically relevant structures. This study highlights the synthetic utility of compounds like this compound in glycoscience, particularly in the assembly of carbohydrate structures with potential applications in vaccine development and immunology (Jain & Matta, 1992).

Antimicrobial and Antifungal Applications

Bhat, Shalla, and Dongre (2015) developed a methodology for synthesizing methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, showcasing the antimicrobial and antifungal potential of such compounds. This suggests that derivatives of this compound could have applications in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Glycosylation Reaction Studies

A study by Ray, Sarkar, and Roy (1989) on the synthesis of glycosylated compounds underlines the importance of this compound in facilitating glycosylation reactions. This work is crucial for understanding the mechanisms of glycosylation and its application in synthesizing complex carbohydrate molecules, which are significant in drug development and biomolecular research (Ray, Sarkar, & Roy, 1989).

Mechanism of Action

Mode of Action

It is known that thioglycosides, a class of compounds to which this molecule belongs, are often used as glycosyl donors in the synthesis of complex oligosaccharides . This suggests that the compound may interact with its targets through glycosylation, a process that involves the addition of a sugar moiety to a molecule .

Biochemical Pathways

Given its potential role as a glycosyl donor, it may be involved in various biochemical pathways related to carbohydrate metabolism and protein glycosylation .

Result of Action

If the compound acts as a glycosyl donor, it could potentially modify the structure and function of target molecules, influencing cellular processes .

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-methylphenyl)sulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42O5S/c1-31-22-24-36(25-23-31)47-41-40(45-29-35-20-12-5-13-21-35)39(44-28-34-18-10-4-11-19-34)38(43-27-33-16-8-3-9-17-33)37(46-41)30-42-26-32-14-6-2-7-15-32/h2-25,37-41H,26-30H2,1H3/t37-,38+,39+,40-,41+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEYRWOAKGAYDF-RSGFCBGISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

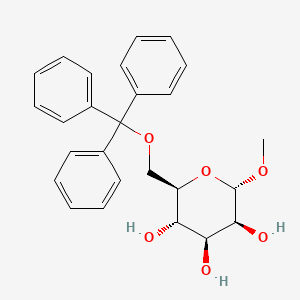

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)

![Tert-butyl 4-[3-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B3040448.png)

![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)